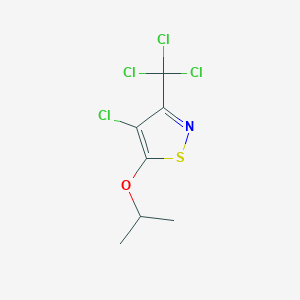
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylethoxy group, and a trichloromethyl group attached to the isothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves several steps. One common method includes the reaction of 4-chloro-3-(trichloromethyl)isothiazole with isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- can be compared with other isothiazole derivatives, such as:
Isothiazole, 4-chloro-3-(trichloromethyl)-: Lacks the methylethoxy group, leading to different chemical properties and reactivity.
Isothiazole, 5-(1-methylethoxy)-3-(trichloromethyl)-: Lacks the chloro group, affecting its substitution reactions.
Isothiazole, 4-chloro-5-(1-methylethoxy)-: Lacks the trichloromethyl group, impacting its oxidation and reduction reactions
Propiedades
Número CAS |
131947-11-0 |
|---|---|
Fórmula molecular |
C7H7Cl4NOS |
Peso molecular |
295.0 g/mol |
Nombre IUPAC |
4-chloro-5-propan-2-yloxy-3-(trichloromethyl)-1,2-thiazole |
InChI |
InChI=1S/C7H7Cl4NOS/c1-3(2)13-6-4(8)5(12-14-6)7(9,10)11/h3H,1-2H3 |
Clave InChI |
VZLRDGKZPROSFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=NS1)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


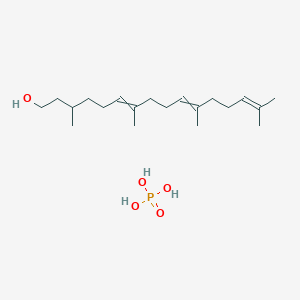
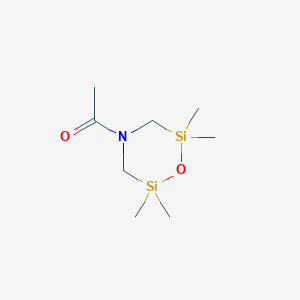
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)

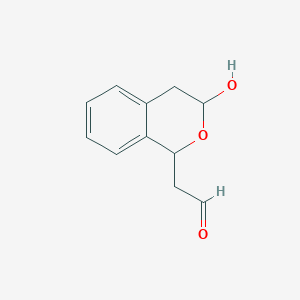

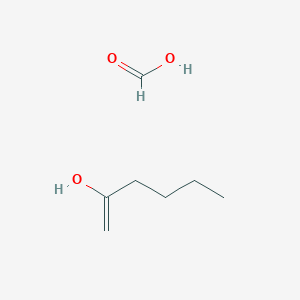
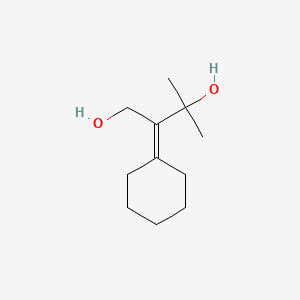

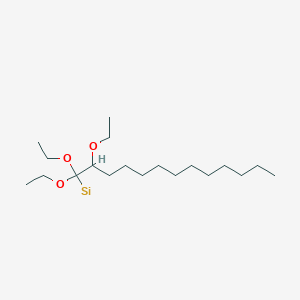
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
